![molecular formula C17H20N4O3 B2610915 propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 844649-03-2](/img/structure/B2610915.png)
propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as PPQ-102, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PPQ-102 is a synthetic derivative of quinoxaline, a heterocyclic compound that has been studied for its biological and pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Copper-Catalyzed C−H Activation : An efficient synthesis approach for pyrrolo[1,2-a]quinoxalines involves copper-catalyzed C−H activation, showcasing the utility of readily available materials and inexpensive catalysts for producing these compounds with high yields (Lade et al., 2017).
Metal-Free Hydrogenation : Another innovative synthesis method is the metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, highlighting a sustainable approach to accessing hexahydropyrrolo[1,2-a]quinoxalines with high selectivity and yields (Xiaoqin Liu et al., 2018).
Potential in Drug Development
Inhibitors of Human Protein Kinase CK2 : Substituted pyrrolo[1,2-a]quinoxaline derivatives have been evaluated as inhibitors of human protein kinase CK2, a potential target for treating diseases like cancer. Novel inhibitors exhibiting micro- to sub-micromolar IC50 values have been identified, underscoring the therapeutic potential of these compounds (Guillon et al., 2013).
Optical Properties
Aggregation-Induced Emission (AIEE) : Pyrrolo[2,3-b]quinoxaline derivatives with 2-thienyl substituents have demonstrated AIEE properties. These compounds exhibit non-fluorescence in solution but show enhanced fluorescence upon aggregation or in the solid state, facilitated by π-π interactions. This property is significant for developing new fluorescent materials (Goszczycki et al., 2017).
Wirkmechanismus
Target of Action
Compounds with a quinoxaline structure, like propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, are often associated with various biological activities. They may interact with different types of proteins or enzymes in the body, which can be considered as their primary targets .
Mode of Action
The interaction between the compound and its targets usually involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
The interaction of the compound with its targets can affect various biochemical pathways. For example, it might inhibit or enhance the activity of certain enzymes, leading to changes in the production of metabolites or signaling molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. For instance, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. This could range from changes in cell signaling and metabolism to effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, factors like temperature, pH, and the presence of other molecules can affect its stability and its ability to interact with its targets .
Eigenschaften
IUPAC Name |
propyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-9-24-17(22)13-14-16(21(15(13)18)8-10-23-2)20-12-7-5-4-6-11(12)19-14/h4-7H,3,8-10,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPZOMQYCMDPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.